molecular formula C6H3Cl2NO B1526690 4,5-Dichloropyridine-3-carbaldehyde CAS No. 1009334-04-6

4,5-Dichloropyridine-3-carbaldehyde

Cat. No.: B1526690
CAS No.: 1009334-04-6
M. Wt: 176 g/mol
InChI Key: RYOHOUJPNPVRKU-UHFFFAOYSA-N
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Description

4,5-Dichloropyridine-3-carbaldehyde is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of pyridine, featuring two chlorine atoms at positions 4 and 5, and a formyl group at position 3. This compound is known for its utility in various chemical reactions and applications in scientific research.

Mechanism of Action

Mode of Action

Dichloropyridines are known to undergo nucleophilic aromatic substitution reactions . This suggests that 4,5-Dichloropyridine-3-carbaldehyde may interact with its targets by substituting one or both of the chlorine atoms with a nucleophile present in the target molecule.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichloropyridine-3-carbaldehyde can be synthesized through several methods, including the chlorination of pyridine derivatives followed by formylation. One common approach involves the reaction of 4,5-dichloropyridine with chloroform in the presence of a strong base, such as sodium hydroxide, to introduce the formyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloropyridine-3-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the aldehyde group.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, often using nucleophiles like sodium azide or potassium iodide.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction typically results in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4,5-Dichloropyridine-3-carbaldehyde is widely used in scientific research due to its versatility and reactivity. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic molecules.

  • Biology: In the study of biological systems and the development of bioactive compounds.

  • Medicine: In the design and synthesis of pharmaceuticals and drug candidates.

  • Industry: In the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 3,5-Dichloropyridine-4-carbaldehyde

  • 2,6-Dichloropyridine-3-carbaldehyde

  • 3,5-Dichloropyridine-2-carbaldehyde

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Properties

IUPAC Name

4,5-dichloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOHOUJPNPVRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732468
Record name 4,5-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009334-04-6
Record name 4,5-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloropyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (9.7 mL, 69.1 mmol) in THF (60 mL) at −30° C. was added n-butyllithium (2.5 M in hexanes, 27.6 mL, 69.1 mmol). The reaction mixture was stirred for 15 minutes then cooled to −78° C. A solution of 3,4-dichloropyridine (8.53 g, 57.6 mmol) in THF (20 mL) was added dropwise over 20 minutes then the mixture was stirred at −78° C. for 2.5 hours. DMF (5.4 mL, 69.1 mmol) was added and the reaction was warmed to room temperature. The reaction mixture was quenched with ammonium chloride (sat. aq., 300 mL) and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography (0-30% ethyl acetate in pentane) to afford the title compound as a white solid (6.78 g, 67% yield). 1H NMR (400 MHz, CDCl3): δ 10.49 (s, 1H), 8.92 (s, 1H), 8.82 (s, 1H).
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (10.73 ml, 75.9 mmol) in THF (60 ml) at −40° C., was added n-butyllithium (47.45 ml, 75.9 mmol, 1.6M in hexanes) and the solution was stirred for 15 min at −40° C., before cooling to −70° C. A solution of 3,4-dichloropyridine (10.7 g, 72.3 mmol) in THF (30 ml) was added dropwise to maintain the temperature below −65° C. The reaction was stirred at −70° C. for 2 hours before the addition of DMF (6.74 ml, 86.8 mmol). The reaction was then stirred at −40° C. for 1 hours and then allowed to warm to −5° C. before the careful addition of saturated ammonium chloride solution (50 ml) with rapid stirring over 3 min. The mixture was then partitioned between saturated ammonium chloride (150 ml) and dichloromethane (150 ml) and the layers separated. The aqueous layer was extracted with dichloromethane (2×100 ml) and the combined organic layers were dried over magnesium sulfate, then concentrated in vacuo. Purification of the resultant residue by flash chromatography (Si-PPC, dichloromethane:ethyl acetate gradient 100:0 to 94:6) afforded the title compound as white waxy solid (8.01 g, 63%).
Quantity
10.73 mL
Type
reactant
Reaction Step One
Quantity
47.45 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.74 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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